![molecular formula C9H9BrO B3226821 3-Bromo-2-ethylbenzaldehyde CAS No. 1258440-77-5](/img/structure/B3226821.png)
3-Bromo-2-ethylbenzaldehyde
Overview
Description
3-Bromo-2-ethylbenzaldehyde is a chemical compound that belongs to the family of benzaldehyde derivatives. It is commonly used in organic synthesis for the preparation of various organic compounds. This compound has a wide range of applications in scientific research, especially in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethylbenzaldehyde is not fully understood. However, it has been reported that it inhibits the replication of the HIV virus by inhibiting the reverse transcriptase enzyme. It also inhibits the replication of the HSV virus by inhibiting the viral DNA polymerase enzyme. The exact mechanism of action of 3-Bromo-2-ethylbenzaldehyde against bacteria is not known.
Biochemical and Physiological Effects:
3-Bromo-2-ethylbenzaldehyde has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has been reported to exhibit hepatoprotective activity by preventing liver damage caused by toxins.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-2-ethylbenzaldehyde in lab experiments are that it is readily available, easy to synthesize, and exhibits potent biological activity against various pathogens. The limitations of using 3-Bromo-2-ethylbenzaldehyde in lab experiments are that it is toxic and requires careful handling. It also exhibits limited solubility in water, which may limit its use in aqueous-based experiments.
Future Directions
There are several future directions for the research on 3-Bromo-2-ethylbenzaldehyde. One direction is to investigate its potential as a lead compound for the development of new antiviral, antibacterial, and anticancer agents. Another direction is to study its mechanism of action against bacteria and to investigate its potential as a new antibacterial agent. Further research is also needed to investigate its potential as a new anti-inflammatory and hepatoprotective agent.
Conclusion:
In conclusion, 3-Bromo-2-ethylbenzaldehyde is a chemical compound that has various applications in scientific research, especially in the field of medicinal chemistry. It exhibits potent biological activity against various pathogens and has potential as a lead compound for the development of new drugs. Further research is needed to investigate its mechanism of action and to explore its potential as a new antibacterial, anti-inflammatory, and hepatoprotective agent.
Scientific Research Applications
3-Bromo-2-ethylbenzaldehyde has various applications in scientific research, especially in the field of medicinal chemistry. It is used as a starting material for the synthesis of various biologically active compounds such as antiviral, antibacterial, and anticancer agents. It has been reported that 3-Bromo-2-ethylbenzaldehyde exhibits potent inhibitory activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). It also exhibits potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
properties
IUPAC Name |
3-bromo-2-ethylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-8-7(6-11)4-3-5-9(8)10/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEMVIXTIJUDTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-ethylbenzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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